REACTION_CXSMILES
|
F[B-](F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2C=CC=CC=2N=N1.[O:23]1[C:27]([C:28]2[CH:36]=[CH:35][C:31]([C:32]([OH:34])=O)=[CH:30][CH:29]=2)=[CH:26][N:25]=[CH:24]1.C(N(C(C)C)C(C)C)C.C(OC([N:53]1[CH2:58][CH2:57][CH:56]([NH:59][CH:60]2[CH2:62][CH2:61]2)[CH2:55][CH2:54]1)=O)(C)(C)C.C>CN(C)C=O>[CH:60]1([N:59]([CH:56]2[CH2:57][CH2:58][NH:53][CH2:54][CH2:55]2)[C:32](=[O:34])[C:31]2[CH:30]=[CH:29][C:28]([C:27]3[O:23][CH:24]=[N:25][CH:26]=3)=[CH:36][CH:35]=2)[CH2:62][CH2:61]1 |f:0.1|
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
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F[B-](F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
O1C=NC=C1C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
5.56 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4.57 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for 10 min
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
|
The resulting mixture is kept at room temperature over night
|
Type
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FILTRATION
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Details
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filtered through a pad of basic aluminum oxide
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Type
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WASH
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Details
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The pad is washed with N,N-dimethylformamide/methanol (9:1)
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Type
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CONCENTRATION
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Details
|
the combined filtrates are concentrated in vacuo
|
Type
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DISSOLUTION
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Details
|
The residue is dissolved in 1,4-dioxane (35 mL)
|
Type
|
ADDITION
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Details
|
a 4 M solution of hydrogen chloride in 1,4-dioxane (20 mL) is added
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Type
|
STIRRING
|
Details
|
the resulting mixture is stirred at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
WASH
|
Details
|
The resulting mixture is washed with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)N(C(C1=CC=C(C=C1)C1=CN=CO1)=O)C1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |